![molecular formula C31H25N3O4 B13095659 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate typically involves a multi-step process. One common method includes the following steps:
Sonogashira Cross-Coupling Reaction: This step involves the palladium-catalyzed coupling of aroyl chlorides with aryl acetylenes to form 1,3-diarylprop-2-yn-1-ones.
1,3-Dipolar Cycloaddition: The 1,3-diarylprop-2-yn-1-ones undergo cycloaddition with sodium azide under catalyst-free conditions to yield aryl(4-aryl-1H-1,2,3-triazol-5-yl)methanones.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can also occur, especially at the phenyl groups.
Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitutions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various halides are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Anticancer Agents: Triazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Polymers and Pigments: The compound is a key intermediate in the synthesis of polymers and pigments.
Mechanism of Action
The mechanism of action of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate involves its interaction with various molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Pyrazole Derivatives: These compounds have a similar five-membered ring structure but with different nitrogen atom arrangements.
Imidazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms but differ in their chemical reactivity and applications
Uniqueness: The uniqueness of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate lies in its specific substitution pattern and the presence of both triazole and biphenyl moieties. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C31H25N3O4 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-acetyloxy-3-[(4,5-diphenyltriazol-1-yl)methyl]-5-phenylphenyl] acetate |
InChI |
InChI=1S/C31H25N3O4/c1-21(35)37-28-19-26(23-12-6-3-7-13-23)18-27(31(28)38-22(2)36)20-34-30(25-16-10-5-11-17-25)29(32-33-34)24-14-8-4-9-15-24/h3-19H,20H2,1-2H3 |
InChI Key |
NBNLONYJAFFXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)CN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13095576.png)
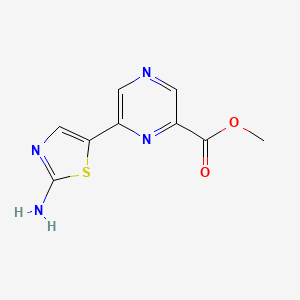
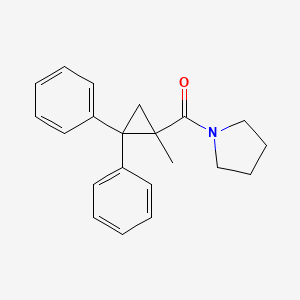
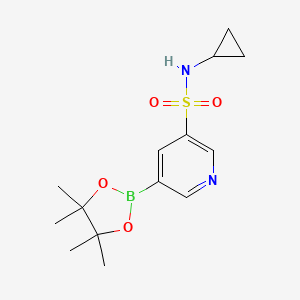
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
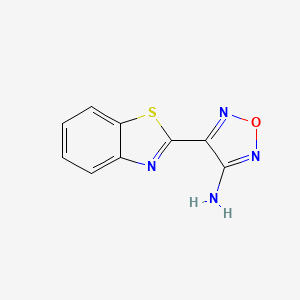

![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)

![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13095636.png)
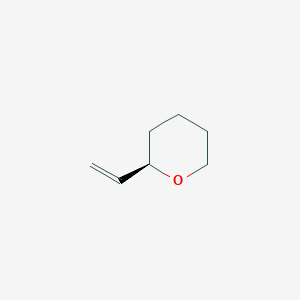
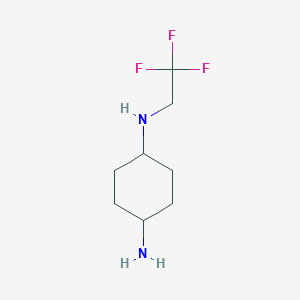
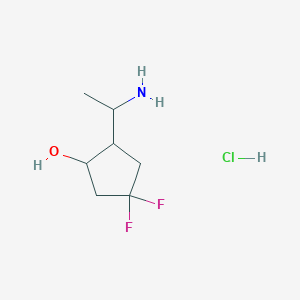
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)
